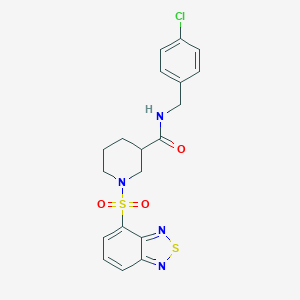![molecular formula C10H9F3N4S B358250 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine CAS No. 303150-56-3](/img/structure/B358250.png)
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine” is a chemical compound with the molecular formula C10H9F3N4S . It has an average mass of 274.266 Da and a monoisotopic mass of 274.049988 Da . This compound has potential applications in various fields such as drug chemistry, agricultural chemistry, and material science .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring system with an amine group attached at carbon atom 3 . It also contains a trifluoromethyl group and a benzyl group . For a detailed molecular structure analysis, computational modeling and energy minimization techniques can be used .Applications De Recherche Scientifique
Agricultural and Pharmaceutical Applications
1,2,4-Triazoles, including derivatives like the one mentioned, have been recognized for their significant role in the production of agricultural and medical products. These compounds serve as foundational raw materials in the fine organic synthesis industry, contributing to the development of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to the creation of analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids applicable in biotechnology, energy, and chemistry (Nazarov et al., 2021). In agriculture, 1,2,4-triazole derivatives have been widely employed in the mass production of insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrification of nitrogen fertilizers. In the pharmaceutical sector, these compounds have been used to produce drugs with antimicrobial, anti-ischemic, and membrane stabilizing effects, showcasing their broad-spectrum pharmacological activity (Verma, Sinha, & Bansal, 2019).
Material Science and Chemistry Applications
The unique chemical reactivities and biological activities of 1,2,4-triazole derivatives have also made them subjects of interest in material science and applied chemistry. These compounds have been explored for their potential in synthesizing functionalized materials with applications in medicinal, pharmacological, and biological fields. Their reactivity towards electrophilic and nucleophilic reagents under various conditions has been studied, with implications for their use in creating anticancer, anti-HIV, and antimicrobial systems, as well as for their enzymatic effects in biotechnological applications (Makki, Abdel-Rahman, & Alharbi, 2019).
Mécanisme D'action
Target of Action
1,2,4-triazoles, a core structure in this compound, are known to interact with various biomolecular targets due to their ability to form stable hydrogen bonds .
Mode of Action
It’s known that 1,2,4-triazoles can stabilize certain metal ions, enhancing their catalytic effects in various reactions . This suggests that the compound might interact with its targets, possibly leading to changes in their activity or function.
Biochemical Pathways
1,2,4-triazoles are often used in the synthesis of various pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases . This suggests that the compound might influence a variety of biochemical pathways depending on its specific targets.
Pharmacokinetics
1,2,3-triazoles, a related class of compounds, are known to be stable towards metabolic degradation and can form hydrogen bonds, which can increase solubility and favor the binding of biomolecular targets . This suggests that the compound might have favorable pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown potent activity against certain strains of bacteria , suggesting that this compound might also have antimicrobial properties.
Action Environment
The synthesis of related compounds has been successfully performed under various conditions , suggesting that the compound might be stable and effective under a range of environmental conditions.
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4S/c11-10(12,13)7-3-1-2-6(4-7)5-18-9-15-8(14)16-17-9/h1-4H,5H2,(H3,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEZMVBYRDSPTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-isopropoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B358169.png)
![3-[2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B358170.png)
![4-(11,12-Dimethyl-10-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)-N,N-dimethylaniline](/img/structure/B358171.png)
![4-{[8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}phenyl methyl ether](/img/structure/B358174.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-methylbenzamide](/img/structure/B358175.png)
![1-butyl-N-(4-fluorobenzyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B358177.png)
![2-imino-N-(4-methoxybenzyl)-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B358179.png)
![2-amino-1-(3-chloro-4-methylphenyl)-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B358180.png)
![2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B358181.png)
![2-(5-Isopropyl-2,2-dimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluoren-8-ylamino)-ethanol](/img/structure/B358184.png)
![4-[11,12-Dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline](/img/structure/B358186.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B358189.png)
![N-(4-acetyl-5'-ethoxy-2'-oxo-1'-propylspiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B358192.png)
